molecular formula C19H20O3 B592639 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one CAS No. 1083200-79-6

1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one

Cat. No.: B592639
CAS No.: 1083200-79-6
M. Wt: 296.366
InChI Key: IHZRLGRBBLFVBQ-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups to specific substrates . This inhibition can modulate signaling pathways involved in inflammation and cancer progression. Additionally, this compound interacts with antioxidant enzymes, enhancing their activity and thereby reducing oxidative stress within cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating these pathways, this compound can induce cell cycle arrest and promote apoptosis in cancer cells . Furthermore, it affects gene expression by upregulating the expression of antioxidant genes and downregulating pro-inflammatory genes . This dual action helps in maintaining cellular homeostasis and protecting cells from damage.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific receptors on the cell surface, initiating a cascade of intracellular events . This binding can lead to the inhibition of certain enzymes, such as kinases, which play a pivotal role in cell signaling . Additionally, this compound can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of target genes . These molecular interactions collectively contribute to its biological activities.

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been studied extensively in laboratory settings. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained antioxidant and anti-inflammatory effects . Prolonged exposure at high concentrations may result in cytotoxicity, highlighting the importance of dosage optimization .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low to moderate doses, it exhibits beneficial effects such as reduced inflammation and tumor growth inhibition . At higher doses, it can induce toxic effects, including liver and kidney damage . These findings underscore the need for careful dosage determination to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into various metabolites . These metabolites can further interact with cellular components, influencing metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, it can accumulate in various organelles, including the mitochondria and endoplasmic reticulum . This localization is essential for its biological activity, as it allows the compound to interact with key cellular components .

Subcellular Localization

This compound is predominantly localized in the cytoplasm and organelles such as mitochondria and endoplasmic reticulum . This subcellular localization is facilitated by specific targeting signals and post-translational modifications . The presence of this compound in these compartments is crucial for its activity, as it enables the compound to modulate various cellular processes effectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one can be synthesized through a multi-step process. One common method involves the sodium nitrite-catalyzed condensation of meta-phenol and cyclohexanone . The reaction conditions typically include:

    Catalyst: Sodium nitrite

    Reactants: Meta-phenol and cyclohexanone

    Temperature: Controlled to optimize yield

    Solvent: Often an organic solvent like ethanol or methanol

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving:

    Large-scale reactors: To handle bulk quantities

    Purification steps: Such as recrystallization or chromatography to ensure high purity

    Safety measures: To handle the reactants and products safely

Chemical Reactions Analysis

Types of Reactions

1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form quinones

    Reduction: Can be reduced to form alcohols

    Substitution: Undergoes electrophilic and nucleophilic substitution reactions

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride

    Substitution reagents: Such as halogens or alkylating agents

Major Products

    Oxidation products: Quinones

    Reduction products: Alcohols

    Substitution products: Various substituted derivatives depending on the reagents used

Mechanism of Action

The mechanism of action of 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one involves its interaction with various molecular targets and pathways. It is known to:

Properties

IUPAC Name

(E)-1,7-bis(4-hydroxyphenyl)hept-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h5-14,21-22H,1-4H2/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZRLGRBBLFVBQ-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCC(=O)C=CC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CCCCC(=O)/C=C/C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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